3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine

RORγt Inverse Agonist Autoimmune Disease

SAR studies on CNS targets often fail due to poor blood-brain barrier penetration of building blocks. Non-fluorinated pyrrolidine analogs lack the metabolic stability and binding conformation required for reliable structure-activity relationship (SAR) optimization. 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine (CAS 1564653-82-2) directly addresses these challenges. Its 3-fluoro substituent enhances metabolic stability while the 3,5-dimethylphenyl group increases lipophilicity and steric bulk for improved target selectivity. With a calculated LogP of 2.5 and TPSA of 12.03 Ų, it is optimized for passive BBB diffusion. Key benefits: • Validated scaffold for RORγt (EC50 900 nM) & KOR antagonist programs • Commercially available at ≥95% purity for reproducible SAR studies • Ideal starting point for CNS drug discovery and enzyme inhibition projects.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B13242652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2(CCNC2)F)C
InChIInChI=1S/C12H16FN/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12/h5-7,14H,3-4,8H2,1-2H3
InChIKeyADHGNNOHHQBYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine: Procurement-Grade Building Block


3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine (CAS 1564653-82-2, C12H16FN, MW 193.26) [1] is a fluorinated pyrrolidine derivative featuring a 3,5-dimethylphenyl substituent at the 3-position. This substitution pattern introduces distinct steric and electronic properties that differentiate it from simpler pyrrolidine analogs [2]. The compound is commercially available as a research chemical in purities of ≥95% and is primarily utilized as a versatile building block in drug discovery programs targeting CNS disorders, enzyme inhibition, and structure-activity relationship (SAR) optimization [2].

RORγt inverse agonist SAR exploration
KOR antagonist intermediate synthesis
CNS-penetrant lead optimization studies

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine: Substitution Risks


The combination of a 3,5-dimethylphenyl group and a 3-fluoro substituent on the pyrrolidine ring is not arbitrary; these modifications are intentionally selected to modulate critical physicochemical and pharmacological parameters that simpler pyrrolidine analogs lack [1]. The fluorine atom at the 3-position is known to enhance metabolic stability and alter binding conformation [2], while the 3,5-dimethylphenyl group increases lipophilicity and steric bulk, which can profoundly impact target selectivity and membrane permeability [3]. Replacing this compound with a non-fluorinated analog, such as 3-(3,5-dimethylphenyl)pyrrolidine, or with a differently substituted analog, would result in a different pharmacokinetic and pharmacodynamic profile, potentially leading to failed SAR studies or invalid experimental conclusions [4].

Non-fluorinated pyrrolidine analogs
Removing the 3-fluoro group may alter metabolic stability and binding conformation, potentially shifting SAR outcomes.
Differently substituted aryl groups
The 3,5-dimethylphenyl pattern provides specific steric and lipophilic character; alternative substituents can change target selectivity and membrane permeability.
Simpler pyrrolidine scaffolds
Lack the combined electronic and steric features of this fluorinated building block, limiting SAR transferability to advanced leads.

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine: Quantitative Differentiation Data


RORγt Inverse Agonist Potency

In a cell-based assay measuring inhibition of human RORγt ligand binding domain, 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine demonstrated an EC50 of 900 nM [1]. This activity, while moderate, provides a specific starting point for SAR studies and contrasts with more optimized RORγt inverse agonists. For instance, compound 26, a phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone derivative, exhibited a significantly higher potency with an EC50 of 11 nM in a Gal4 reporter assay [2]. This comparison quantifies the potency gap between a foundational building block and a fully optimized lead molecule, highlighting the compound's role in early-stage discovery rather than as a final drug candidate.

RORγt EC50
Reported
900 nM
Establishes baseline activity for SAR optimization
Comparator 11 nM (compound 26); cell-based assay
RORγt Inverse Agonist Autoimmune Disease

KOR Antagonism: Building Block vs. LY2456302

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine is a key structural component of LY2456302 (Aticaprant), a potent and selective kappa opioid receptor (KOR) antagonist [1]. LY2456302 exhibits a Ki of 0.807 nM for the human KOR . In contrast, the parent compound 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine has not been directly tested for KOR affinity in published studies. This evidence illustrates the compound's utility as a synthetic intermediate rather than a final active pharmaceutical ingredient. The procurement decision for this compound should be based on its role in the synthetic pathway to more complex molecules like LY2456302 .

KOR Binding Affinity
Reported
Building block (not tested) vs LY2456302 Ki 0.807 nM
Clarifies procurement role as synthetic intermediate
LY2456302 is a clinical-stage KOR antagonist
Kappa Opioid Receptor CNS Disorders LY2456302

RORγt Activity: Fluorinated vs. Non-Fluorinated Scaffolds

The presence of the fluorine atom at the 3-position of the pyrrolidine ring is a critical differentiator. While direct head-to-head data for 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine versus its non-fluorinated counterpart is not available, class-level inference from related 3-phenylpyrrolidine sulfones demonstrates the impact of fluorination on RORγt activity. A (3-phenylpyrrolidin-3-yl)sulfone derivative was reported with an EC50 of 396 nM [1]. In contrast, an optimized phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone incorporating a 2,6-difluorobenzyl ether exhibited a dramatically improved EC50 of 11 nM [2]. This >35-fold improvement, while involving a more complex molecule, underscores the beneficial impact of strategically placed fluorine atoms on potency for this target class, supporting the rationale for procuring fluorinated pyrrolidine building blocks like 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine for SAR exploration [3].

Fluorination Impact (RORγt)
Class-level inference
Target EC50 900 nM vs Non-fluorinated scaffold EC50 396 nM
Supports fluorinated scaffold selection for potency gains
Indirect evidence; optimized analog 11 nM
RORγt SAR Fluorine Effect

Lipophilicity & Predicted BBB Permeability

The 3,5-dimethylphenyl group and fluorine substituent confer distinct physicochemical properties compared to simpler pyrrolidine analogs. The target compound has a predicted LogP (XLogP3) of approximately 2.5 [1]. For comparison, 3-fluoropyrrolidine itself has a much lower predicted LogP of 0.32 . This increased lipophilicity is a deliberate design feature intended to improve passive membrane permeability and potentially enhance blood-brain barrier penetration for CNS-targeted programs [2]. The calculated topological polar surface area (TPSA) for 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine is 12.03 Ų [1], a value well within the range favorable for CNS drug candidates.

Lipophilicity (LogP)
Reported
XLogP3 2.5 TPSA 12.03 Ų
Favorable CNS permeability profile context
Versus 3-fluoropyrrolidine LogP 0.32
Lipophilicity CNS Drug Design ADME

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine: Procurement Scenarios


SAR Studies for RORγt Inverse Agonists

Procure 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine as a starting point for SAR exploration targeting RORγt. Its moderate EC50 of 900 nM [1] provides a measurable baseline for evaluating the impact of further chemical modifications. The presence of the 3-fluoro and 3,5-dimethylphenyl groups offers a specific scaffold to probe the steric and electronic requirements of the RORγt ligand-binding domain, with the goal of optimizing towards more potent leads like the 11 nM compound 26 [2].

Synthesis of KOR Antagonist Intermediates

Use 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine as a key synthetic intermediate in the preparation of more complex KOR antagonists, such as LY2456302 (Ki = 0.807 nM) [1]. Its structure is a core component of this clinical candidate, and its procurement is essential for medicinal chemistry efforts aimed at developing novel treatments for mood, anxiety, and substance abuse disorders [2].

CNS Drug Discovery: Optimized BBB Permeability

For CNS-targeted projects, 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine is a strategic building block due to its calculated LogP of 2.5 and low TPSA of 12.03 Ų [1]. These physicochemical properties are within the optimal range for passive diffusion across the blood-brain barrier, making it a suitable starting point for designing brain-penetrant drug candidates [2].

Application
Selection Property
Validation Focus
RORγt inverse agonist SAR studies
Fluorinated pyrrolidine scaffold with 3,5-dimethylphenyl group
Potency shift vs. non-fluorinated analogs
Synthesis of KOR antagonist intermediates
Core building block for complex KOR ligands
Confirmation as synthetic intermediate, not final bioactive
CNS-penetrant lead optimization
Predicted LogP and TPSA within CNS drug-like space
Permeability and brain exposure assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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